2-Benzyl-1-phthalazinone is a compound belonging to the phthalazinone family, characterized by a bicyclic structure that includes a phthalazine moiety with a benzyl group attached. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing various pharmacologically active agents.
2-Benzyl-1-phthalazinone falls under the classification of heterocyclic compounds, specifically as a derivative of phthalazinone. It is recognized for its structural features that contribute to its reactivity and biological activity.
The synthesis of 2-benzyl-1-phthalazinone typically involves the following methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, reactions are often conducted in ethanol or methanol under reflux to facilitate efficient mixing and reaction kinetics.
The molecular structure of 2-benzyl-1-phthalazinone consists of a phthalazine ring system fused with a benzyl group. The general formula can be represented as follows:
Key structural data include:
2-Benzyl-1-phthalazinone undergoes several chemical reactions that are crucial for its utility in synthetic organic chemistry:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity.
The mechanism of action for compounds derived from 2-benzyl-1-phthalazinone often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental data indicate that modifications to the benzyl or phthalazine moieties can significantly alter binding affinities and selectivities toward specific biological targets.
2-Benzyl-1-phthalazinone and its derivatives have several applications in medicinal chemistry:
The therapeutic exploration of phthalazinones began with early antihistaminic agents. A pivotal milestone was the 1972 patent (US3813384A) disclosing basically substituted benzyl phthalazone derivatives (e.g., talastine) as histamine H₁ receptor antagonists for allergic conditions. These compounds demonstrated the significance of the benzylamine side chain linked to the phthalazinone nitrogen for receptor blockade . Subsequent research identified the PARP inhibitory activity of 4-substituted phthalazinones. This culminated in the 2003 discovery of olaparib (AZD2281, compound III), a 4-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoic acid derivative and potent PARP-1/2 inhibitor (IC₅₀ = 3.59 nM and 2.81 nM, respectively). Olaparib’s 2014 FDA approval for ovarian cancer validated phthalazinone as a privileged scaffold in targeted oncology [1] [4] [5]. Concurrently, zopolrestat (a 4-oxo-3H-phthalazin-1-ylacetic acid derivative) emerged as a potent aldose reductase inhibitor (IC₅₀ ~ 10 nM), entering clinical trials for diabetic complications like neuropathy and retinopathy [9] [10]. The evolution towards 2-benzyl variants represents a strategic shift to explore alternative substitution patterns. For instance, derivatives like 6e and 6g (bearing propargyl or p-methylbenzyl dithiocarbamate moieties at N2) demonstrated potent antiproliferative activity (IC₅₀ = 5.20–7.64 µM against A2780 and MCF-7 cells), highlighting the therapeutic potential of N2-functionalization, including benzyl-like groups [1].
Table 1: Key Phthalazinone-Based Therapeutics in Clinical Development or Use
| Compound Name | Core Structure | Primary Therapeutic Target | Indication | Development Stage |
|---|---|---|---|---|
| Talastine | 2-Benzylphthalazinone derivative | Histamine H₁ Receptor | Allergic Rhinitis | Patented (1972) |
| Olaparib | 4-Substituted phthalazinone | PARP-1/2 | Ovarian/Breast Cancer | FDA Approved (2014) |
| Zopolrestat | 4-Oxo-phthalazin-1-yl acetic acid | Aldose Reductase | Diabetic Complications | Clinical Trials |
| AZ0108 | 4-Substituted phthalazinone | PARP / Centrosome Clustering | Cancer | Preclinical |
| Compound 6g | N2-(Dithiocarbamate-benzyl) | Undefined Antiproliferative Target | Cancer (in vitro) | Research |
The benzyl group at N2 significantly enhances the pharmacological profile of the phthalazinone core through electronic, steric, and lipophilic effects. Electron-donating substituents (e.g., methyl, methoxy) at the para-position of the benzyl ring generally enhance activity against specific cancer cell lines. For instance, compound 7a (bearing a p-tolylmethyl group) exhibited potent activity against A2780 ovarian cancer cells (IC₅₀ = 10 ± 1 µM), whereas the unsubstituted benzyl analogue 6a was less active (IC₅₀ = 88 ± 15 µM) [1]. Conversely, electron-withdrawing groups (e.g., halogens, cyano) can improve target affinity in certain contexts. In androgen receptor (AR) antagonism, ortho-disubstituted benzyl derivatives like 11c demonstrated superior activity (IC₅₀ = 0.18 µM against SC-3 cells and AR binding IC₅₀ = 10.9 µM) compared to monosubstituted analogues. This was attributed to restricted rotation enforcing a bioactive conformation and enhancing hydrophobic contact with the AR ligand-binding domain (LBD) . Steric bulk profoundly influences selectivity; increasing N-benzyl substitution size (e.g., N-ethyl vs. N-methyl in coumarinamide-AR antagonists) reduces activity, highlighting the need for optimal fit within the target pocket [2]. Dithiocarbamate conjugation to the benzyl nitrogen (e.g., compounds 6–9) markedly boosts antiproliferative effects. Hybrids like 6e and 8e achieved IC₅₀ values below 10 µM against ovarian (A2780) and breast (MCF-7) cancer lines, likely through dual mechanisms involving metal chelation and reactive oxygen species generation [1]. Molecular docking confirms the benzyl group’s role in hydrophobic anchoring. In AR antagonists, the benzyl moiety occupies a hydrophobic cleft near Leu701 and Trp741, forming π-stacking and van der Waals interactions crucial for displacing natural ligands like dihydrotestosterone .
Table 2: SAR of Benzyl Substitution in 2-Benzyl-1-phthalazinone Derivatives
| Benzyl Substituent | Position | Biological Activity | Potency (IC₅₀ or Comparable) | Key Inference |
|---|---|---|---|---|
| None (H) | - | Antiproliferative (A2780) | 88 ± 15 µM (6a) | Baseline activity; moderate potency |
| p-Methyl | para | Antiproliferative (A2780) | 10 ± 1 µM (7a) | ~8.8-fold ↑ potency vs unsubstituted |
| m-Trifluoromethyl | meta | AR Antagonism (SC-3 cell proliferation) | ~1 µM (16b) | Enhanced antagonism via hydrophobic contact |
| o,m-Dichloro | ortho/meta | AR Antagonism (SC-3) | 0.18 µM (11c) | Optimal steric constraint boosts potency |
| Propargyl | - | Antiproliferative (A2780 & MCF-7) | 5.53 µM & 20 µM (6e) | Conjugation enables dithiocarbamate bioactivity |
| N-Dithiocarbamate | - | Antiproliferative (A2780) | 5.20 µM (6g) | Highest potency in series |
The biological activity of benzyl-phthalazinone isomers is highly dependent on the substitution site (N2 vs. C4), dictating distinct pharmacophores and mechanisms. N2-Benzyl isomers (e.g., 2-benzyl-1-phthalazinones) facilitate direct functionalization of the exocyclic nitrogen, enabling conjugates like dithiocarbamates (6–8) with enhanced anticancer activity. These compounds generally exhibit superior activity against ovarian (A2780) and breast (MCF-7) cancer lines (e.g., 6g, IC₅₀ = 5.20 µM and 7.64 µM) compared to many C4-benzyl analogues [1]. In contrast, C4-benzyl isomers (e.g., 4-benzyl-1(2H)-phthalazinones) demonstrate strong androgen receptor (AR) antagonism. Compound 11c, featuring a 4-(2,6-dichlorobenzyl) group, inhibited wild-type AR-dependent SC-3 cell proliferation (IC₅₀ = 0.18 µM) and effectively bound the AR LBD (IC₅₀ = 10.9 µM), rivaling hydroxyflutamide . This activity stems from the C4-benzyl group occupying a critical hydrophobic region in the AR binding pocket, a spatial orientation unattainable with N2-substitution. Conformational effects critically influence target engagement. N-methylated coumarinamide AR antagonists adopt a folded conformation with a cis-amide bond, positioning aromatic rings face-to-face for optimal AR LBD interaction. Secondary amides (trans-amide, extended conformation) are inactive [2]. Similarly, computational models predict that N2-benzyl dithiocarbamates adopt a planar arrangement, optimizing DNA interaction or enzyme inhibition [1]. Hybridization strategies exploit positional diversity: Phthalazinone-dithiocarbamates at N2 (6–8) target cancer cell proliferation, whereas C4-benzyl phthalazinones (11c) focus on AR-driven cancers. This demonstrates the scaffold’s adaptability—positional isomerism allows tuning for distinct therapeutic endpoints without altering the core ring system [1] .
Table 3: Biological Activity Comparison of N2-Benzyl vs. C4-Benzyl Isomers
| Substitution Position | Representative Compound | Primary Biological Activity | Potency (IC₅₀) | Therapeutic Target Implication |
|---|---|---|---|---|
| N2-Benzyl | 6g | Antiproliferative (A2780 ovarian) | 5.20 ± 0.13 µM | DNA damage response / Metabolic inhibition |
| N2-Benzyl | 6e | Antiproliferative (MCF-7 breast) | 20 ± 1 µM | Potential PARP/tubulin interference |
| C4-Benzyl | 11c | AR Antagonism (SC-3 proliferation) | 0.18 µM | Androgen Receptor (wild-type) |
| C4-Benzyl | Talazoparib analogue | PARP-1 Inhibition | < 5 nM (literature reference) | DNA Repair Machinery |
| N2-Propargyl | 8e | Antiproliferative (A2780) | 7.51 ± 0.13 µM | Reactive Oxygen Species induction |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: